molecular formula C7H17NS B031628 6-(Methylsulfanyl)hexan-1-amine CAS No. 62580-22-7

6-(Methylsulfanyl)hexan-1-amine

Cat. No.: B031628
CAS No.: 62580-22-7
M. Wt: 147.28 g/mol
InChI Key: HTQYVNNDNPYFCV-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)hexan-1-amine is an organic compound with the molecular formula C7H17NS and a molecular weight of 147.28 g/mol It is characterized by the presence of a methylsulfanyl group attached to a hexan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)hexan-1-amine typically involves the reaction of hexan-1-amine with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where hexan-1-amine reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methylsulfanyl)hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)hexan-1-amine involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and protein function. The amine group allows the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfanyl)hexan-1-amine is unique due to the presence of both the methylsulfanyl and amine groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Properties

IUPAC Name

6-methylsulfanylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS/c1-9-7-5-3-2-4-6-8/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQYVNNDNPYFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553361
Record name 6-(Methylsulfanyl)hexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62580-22-7
Record name 6-(Methylsulfanyl)hexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylsulfanyl)hexan-1-amine
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